1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole
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Overview
Description
1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-1H-benzimidazole is a compound of interest in organic chemistry, particularly in the synthesis of benzimidazole derivatives.
Synthesis Analysis
- The synthesis of benzimidazole derivatives, such as pyrido[1,2-a]benzimidazoles, can be achieved through rhodium-catalyzed annulation, incorporating various substituents like chloro, bromo, and methoxycarbonyl groups (Peng et al., 2015).
Molecular Structure Analysis
- The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as NMR and FT-IR, providing insights into their structural properties (Gürbüz et al., 2016).
Chemical Reactions and Properties
- Benzimidazoles can participate in various chemical reactions, leading to the formation of different functional groups and derivatives. These reactions are significant for their applications in medicinal chemistry and materials science (Homma et al., 1997).
Physical Properties Analysis
- Physical properties like solubility, melting point, and stability of benzimidazole derivatives can be influenced by substituents on the azole and benzene nuclei (Hisano et al., 1982).
Chemical Properties Analysis
- The chemical properties, including reactivity and binding affinity of benzimidazole derivatives, can be modulated by different substituents. These properties are crucial for their biological activity and potential therapeutic applications (Mochizuki et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzimidazol-1-yl-(3-chloro-6-methoxy-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c1-22-10-6-7-11-14(8-10)23-16(15(11)18)17(21)20-9-19-12-4-2-3-5-13(12)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXNYGPGDGHEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3C=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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